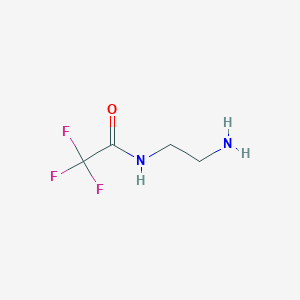

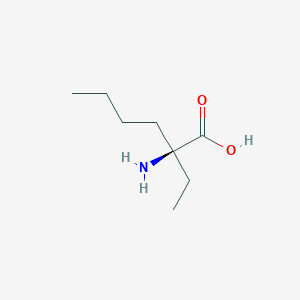

N-(2-aminoethyl)-2,2,2-trifluoroacetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related trifluoroacetamide compounds involves several steps, including direct fluorination, trifluoroacetylation, and reactions with nucleophiles. For example, perfluoro-[N-(4-pyridyl)acetamide], a compound with a somewhat similar functional group, is synthesized through direct fluorination of its sodium salt precursor. This method highlights the complexity and the specific conditions required for incorporating the trifluoroacetamide moiety into organic compounds (Banks et al., 1996).

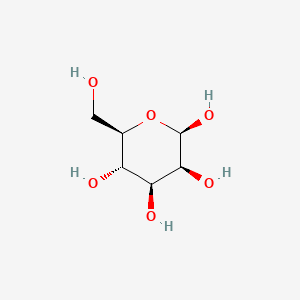

Molecular Structure Analysis

The molecular structure of compounds containing trifluoroacetamide groups can be examined through techniques such as NMR and X-ray diffraction. These studies reveal the configuration and the stereochemical aspects of the molecule, providing insights into how the trifluoroacetamide group influences the overall molecular geometry and its reactivity (Negrebetsky et al., 2008).

Chemical Reactions and Properties

Trifluoroacetamide compounds participate in a variety of chemical reactions. They can serve as electrophilic fluorinating agents, indicating their potential in introducing fluorine atoms into organic molecules under mild conditions. Such reactivity is essential for the synthesis of fluorine-containing pharmaceuticals and agrochemicals (Banks et al., 1996).

Wissenschaftliche Forschungsanwendungen

Derivative Formation in Analytical Chemistry

N-(2-aminoethyl)-2,2,2-trifluoroacetamide, as part of the family of trifluoroacetamide derivatives, is significant in analytical chemistry. For instance, during the trimethylsilylation process using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), a derivative N-(aminomethylene)-2,2,2-triftuoroacetamide (AMT) can be formed. This derivative has potential applications in gas chromatography and mass spectrometry, but its formation can sometimes be undesirable, indicating the need for caution in the silylation of compounds containing secondary amino groups (Sethi, Crain, & McCloskey, 1983).

Derivatization for Enantiomer Separation

Trifluoroacetamide derivatives play a critical role in the derivatization of amphetamines, phenol alkylamines, and hydroxyamines for enantiomer separation. This process is crucial for the analysis of these compounds in various matrices, including biological samples. The derivatization facilitates better separation and quantification by capillary gas-liquid chromatography (Shin & Donike, 1996).

Synthesis of Novel Derivatives for Antimicrobial and Antioxidant Applications

N-Benzyl-2,2,2-trifluoroacetamide, a derivative of trifluoroacetamide, has been synthesized and evaluated for its antimicrobial and antioxidant properties. This compound has shown promising results against various fungi and bacteria, as well as significant antioxidant activity. These properties highlight its potential for further evaluation in drug development (Balachandran et al., 2015).

Use in the Synthesis of Fluorinated Compounds

Trifluoroacetamide derivatives are valuable in synthesizing fluorinated compounds. This is particularly important in creating potential molecular probes for 19F magnetic resonance spectroscopy and imaging. Such applications are crucial in medical diagnostics and research, offering new avenues for disease detection and treatment monitoring (Chubarov et al., 2011).

Application in Organic Synthesis

The trifluoroacetamide group is also used in organic synthesis, particularly in chemoselective N-deprotection procedures. This application is critical in synthesizing various organic compounds with potential pharmaceutical applications, demonstrating the versatility and importance of trifluoroacetamide derivatives in organic chemistry (Albanese et al., 1997).

Wirkmechanismus

Target of Action

N-(2-aminoethyl)-2,2,2-trifluoroacetamide, also known as N-(2-Aminoethyl)-1-aziridineethanamine, is an experimental angiotensin-converting enzyme 2 (ACE2) inhibitor . ACE2 is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By inhibiting ACE2, this compound can potentially affect these physiological processes .

Mode of Action

The compound interacts with ACE2, preventing the conversion of angiotensin II to angiotensin-(1-7). Angiotensin II is a potent vasoconstrictor, which means it narrows blood vessels and increases blood pressure. By inhibiting ACE2, the compound prevents the formation of angiotensin-(1-7), which has vasodilatory effects, thus potentially leading to increased vascular resistance and oxygen consumption .

Biochemical Pathways

The primary biochemical pathway affected by N-(2-aminoethyl)-2,2,2-trifluoroacetamide is the renin-angiotensin system (RAS). The RAS is a hormone system that regulates blood pressure and fluid balance. When this compound inhibits ACE2, it disrupts the balance of this system, potentially leading to increased blood pressure .

Result of Action

The primary result of the action of N-(2-aminoethyl)-2,2,2-trifluoroacetamide is the inhibition of ACE2, which can lead to an increase in blood pressure due to the increased activity of angiotensin II. This could have potential implications in the treatment of conditions such as hypertension .

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F3N2O/c5-4(6,7)3(10)9-2-1-8/h1-2,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBJWQJITKNQAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00969825 | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-aminoethyl)-2,2,2-trifluoroacetamide | |

CAS RN |

5458-14-0 | |

| Record name | NSC23686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)-2,2,2-trifluoroethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00969825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azabicyclo[3.3.1]nonan-4-one](/img/structure/B1267877.png)